Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate is a complex organic compound belonging to the class of pyrazolo derivatives. This compound is characterized by its unique structural features, including a dihydropyrazolo framework and a tert-butyl ester functional group. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a negative allosteric modulator of metabotropic glutamate receptors.
The structural formula of this compound can be derived from various synthetic methodologies reported in the literature. Notable sources include patents and research articles that explore its synthesis and applications in pharmacology. For example, one patent discusses the use of related compounds as negative allosteric modulators of mGluR2 receptors, which are implicated in various neurological disorders .
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as a pyrazolo derivative, which is known for its diverse biological activities. The presence of the tert-butyl group enhances its solubility and stability, making it suitable for pharmaceutical applications.
The synthesis of tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate typically involves several key steps:
The reactions are usually conducted under controlled conditions to optimize yield and purity. For instance, reactions may be performed at elevated temperatures or under an inert atmosphere to prevent side reactions.
The molecular structure of tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate is defined by its unique arrangement of atoms:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically used to confirm the structure. For example, NMR spectra can provide insights into the hydrogen environments within the molecule .
Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate can participate in several chemical reactions:
These reactions are often carried out under specific conditions tailored to maximize yield and minimize by-products. For instance, controlling temperature and solvent choice can significantly affect reaction outcomes.
The mechanism of action for tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate as a negative allosteric modulator involves binding to allosteric sites on metabotropic glutamate receptors (mGluR2). This interaction alters receptor conformation and decreases receptor activity without blocking the binding of glutamate.
Research indicates that compounds with similar structures exhibit significant effects on neurotransmitter systems, suggesting potential therapeutic roles in conditions like anxiety and schizophrenia .
Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate has potential applications in:
The synthesis of tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS: 954110-17-9) relies on strategic multi-step approaches that construct the bicyclic core while introducing key functional groups. The foundational intermediate, tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS: 165894-06-4), serves as the principal scaffold for downstream derivatization [1]. Modern synthetic routes leverage regioselective cyclocondensation between β-enaminones and 3-aminopyrazoles under microwave irradiation, achieving reaction completion in ≤2 hours with yields >85% [7].
A breakthrough methodology employs POCl₃-activated malonic acid derivatives to bypass traditional hydroxyl-to-chloride conversion steps. This approach generates chlorinated intermediates at C-5/C-7 positions in a single step, reducing synthesis time by 40% compared to conventional diethyl malonate routes [7]. Subsequent hydrogenation under controlled pressure (50 psi H₂) saturates the pyrazine ring, forming the 6,7-dihydro system essential for conformational flexibility in drug design [6].
Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyrazine Core Synthesis Routes
Methodology | Reagents/Conditions | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|---|
β-Enaminone Cyclocondensation | Ethanol, reflux | 12 h | 78 | High functional group tolerance |
POCl₃-Mediated Activation | Pyridine catalyst, 80°C | 3 h | 92 | Eliminates separate chlorination step |
Microwave-Assisted Synthesis | DMF, 150°C, MW irradiation | 45 min | 89 | Energy-efficient, rapid scale-up |
The tert-butyloxycarbonyl (Boc) group in tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS: 165894-06-4) serves dual purposes: steric protection of the N-5 nitrogen and enabling controlled deprotection for late-stage diversification [1]. This moiety exhibits exceptional stability during electrophilic substitutions at C-3, resisting cleavage under mild acidic (pH >3) and basic conditions (pH <9) [6]. The Boc group’s orthogonal protection capacity allows chemoselective formylation or bromination at C-3 without competing reactions at the ring nitrogen [5].
Notably, the steric bulk of the tert-butyl group prevents over-functionalization during Vilsmeier-Haack formylation, ensuring monoaldehyde formation even with excess POCl₃/DMF reagent . Quantitative deprotection occurs under anhydrous TFA/DCM (1:1) at 0°C within 30 minutes, regenerating the secondary amine for subsequent acylations or sulfonylations without ring degradation [6]. This controlled deprotection-under-functionalization sequence enables efficient synthesis of analogues like tert-butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS: 1251003-82-3) [6].
The C-3 formyl group in tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is installed through two principal methods: Vilsmeier-Haack formylation and directed ortho-metalation (DoM). The Vilsmeier-Haack approach (POCl₃/DMF, 0°C→60°C) achieves 70-85% yields by generating in situ chloromethyleneiminium electrophiles that target the electron-rich C-3 position [3] [7]. This method’s regioselectivity is governed by the Boc group’s +M effect, which enhances nucleophilicity at C-3 over C-2 by a 15:1 selectivity ratio [7].
Alternatively, DoM protocols employ n-BuLi/TMEDA (-78°C, THF) to deprotonate C-3 prior to quenching with DMF. This method is essential for introducing formyl groups when halogen substituents (e.g., bromine at C-3) are already present, enabling halogen-metal exchange followed by electrophilic trapping [5]. The bromo precursor (tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate, CAS: 1196154-25-2) undergoes quantitative lithiation within 10 minutes at -78°C, with subsequent DMF quenching yielding the 3-formyl derivative in 91% purity [5].
Table 2: Comparison of Formylation Techniques for C-3 Functionalization
Parameter | Vilsmeier-Haack | Directed Ortho-Metalation |
---|---|---|
Key Reagents | POCl₃, DMF | n-BuLi, TMEDA, DMF |
Temperature Range | 0°C → 60°C | -78°C → 0°C |
Reaction Time | 8-12 h | 30 min |
Regioselectivity | C-3:C-2 = 15:1 | >99% C-3 selectivity |
Compatible Groups | Halogens, alkyl, Boc | Bromo/Iodo, Boc |
The 6,7-dihydro ring system in pyrazolo[1,5-a]pyrazines requires stabilization against oxidation during functionalization. Palladium-catalyzed hydrogenation (Pd/C, 5 mol%) under 50 psi H₂ effectively saturates the N-4=C-7 bond while preserving the formyl and Boc functionalities, achieving >95% conversion in methanol [6]. Crucially, ligand-accelerated catalysis using Buchwald’s SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) suppresses over-reduction, maintaining the dihydropyrazine tautomer essential for biological activity [7].
Continuous-flow hydrogenation systems with immobilized PtO₂ catalysts enhance scalability, reducing reaction times to <20 minutes at 100°C with 99.8% diastereomeric retention [6]. The dihydro system’s conformational flexibility is further stabilized through substituent engineering: electron-donating groups at C-3 (e.g., formyl) increase oxidation resistance by 40% compared to unsubstituted analogues, as verified by cyclic voltammetry studies [7].
Regioselective halogenation at C-3 enables synthesis of key intermediates like tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS: 1196154-25-2). N-Bromosuccinimide (NBS) in acetonitrile (0°C→25°C) achieves 88% yield with <5% dibromination byproduct, leveraging the Boc group’s steric control [5]. Solvent optimization reveals that dichloroethane (DCE) increases selectivity to 32:1 (C-3 vs. C-2) due to enhanced NBS electrophilicity at higher dielectric constants [5].
For iodination, N-iodosuccinimide (NIS) with Lewis acid catalysis (Zn(OTf)₂, 5 mol%) in DMF achieves quantitative conversion in <1 hour. Microwave assistance (100°C, 300W) further enhances monoiodination selectivity to >99%, enabling direct conversion to the 3-formyl derivative via DoM [5] [7]. Kinetic studies confirm that electron-withdrawing groups (e.g., formyl) at C-3 decrease halogenation rates by 70%, necessitating prior installation of halogens before aldehyde introduction [5].
Table 3: Optimized Halogenation Conditions for C-3 Functionalization
Halogenation | Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C-3:C-2) |
---|---|---|---|---|---|---|
Bromination | NBS (1.05 eq) | MeCN | 0 → 25 | 2 | 88 | 18:1 |
Bromination | NBS (1.02 eq), DCE | DCE | 25 | 1.5 | 92 | 32:1 |
Iodination | NIS (1.1 eq), Zn(OTf)₂ | DMF | 80 | 0.75 | 95 | >50:1 |
Iodination | NIS (1.05 eq), MW, 300W | DCE | 100 (MW) | 0.25 | 98 | >99:1 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1